ZINC;benzonitrile;bromide
Description
Chemical Identity and Structure "ZINC;benzonitrile;bromide" (IUPAC: bromo(4-cyanophenyl)zinc) is an organozinc compound with the molecular formula C₇H₄BrNZn and CAS number 131379-14-1 . It consists of a zinc atom bonded to a bromine ligand and a 4-cyanophenyl group (benzonitrile derivative). Its structure enables versatile reactivity in cross-coupling reactions, particularly in palladium-catalyzed syntheses .
Synthesis The compound is synthesized via transmetallation, where 4-bromobenzonitrile reacts with activated zinc (e.g., Rieke zinc) or through halogen-zinc exchange using butyllithium and zinc bromide (ZnBr₂) . This method parallels the preparation of other organozinc reagents, emphasizing its role in forming carbon-zinc bonds for subsequent functionalization.
Properties
Molecular Formula |
C7H4BrNZn |
|---|---|
Molecular Weight |
247.4 g/mol |
IUPAC Name |
zinc;benzonitrile;bromide |
InChI |
InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h2-5H;1H;/q-1;;+2/p-1 |
InChI Key |
HEOMKTNNZDZMJZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=[C-]1)C#N.[Zn+2].[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Zinc Bromide (ZnBr₂)
Properties :
Comparison :
| Property | ZINC;benzonitrile;bromide | ZnBr₂ |
|---|---|---|
| Structure | Organometallic | Inorganic salt |
| Role in Reactions | Nucleophilic reagent | Lewis acid catalyst |
| Thermal Stability | Air-sensitive | Stable up to 394°C |
ZnBr₂ lacks the organic moiety required for cross-coupling but excels in acid-catalyzed transformations. In contrast, "this compound" participates in carbon-carbon bond formation .
Zinc Chloride (ZnCl₂)
Properties :
Comparison :
| Property | This compound | ZnCl₂ |
|---|---|---|
| Solubility in THF | High (0.5 M solutions) | Moderate |
| Catalytic Use | Limited | Broad (e.g., esterification) |
While ZnCl₂ is cheaper and widely used, "this compound" offers targeted reactivity for aryl functionalization .
Other Organozinc Reagents (e.g., (2-Naphthylmethyl)zinc Bromide)
Properties :
Comparison :
| Property | This compound | (2-Naphthylmethyl)zinc Bromide |
|---|---|---|
| Substrate Scope | Nitrile-containing arenes | Naphthalene derivatives |
| Reaction Yield | 85–91% in propionate synthesis | 58–80% in stilbene synthesis |
The benzonitrile group enhances electronic effects, directing regioselectivity in couplings, whereas naphthyl-based reagents favor extended conjugation .
Benzonitrile Derivatives (e.g., 4-Bromobenzonitrile)
Properties :
- Role: Precursor to organozinc compounds; inert in cross-couplings without metalation.
- Reactivity: Undergoes cyano-group transformations (e.g., hydroboration) .
Comparison :
| Property | This compound | 4-Bromobenzonitrile |
|---|---|---|
| Function | Electrophilic reagent | Starting material |
| Catalytic Activity | Active in Pd-catalysis | Requires metal activation |
The organozinc compound directly participates in bond-forming steps, whereas 4-bromobenzonitrile requires prior conversion .
Research Findings and Data Tables
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